4,4'-Dihexyloxyazoxybenzene
Overview
Description
4,4’-Dihexyloxyazoxybenzene is an organic compound with the molecular formula C24H34N2O3. It is characterized by the presence of two hexyloxy groups attached to the benzene rings through an azoxy linkage. This compound is known for its light yellow to orange crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihexyloxyazoxybenzene typically involves the reaction of 4,4’-dihydroxyazobenzene with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of 4,4’-Dihexyloxyazoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihexyloxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an azo or amine group.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Alkyl halides and bases like sodium hydride are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4,4’-Dihexyloxyazoxybenzene.
Reduction: Azo or amine derivatives.
Substitution: Compounds with different alkoxy groups replacing the hexyloxy groups.
Scientific Research Applications
4,4’-Dihexyloxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azoxy compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders.
Industry: Utilized in the development of liquid crystal materials and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Dihexyloxyazoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The azoxy group can undergo photoisomerization, leading to changes in the compound’s conformation and its interaction with biological targets. This property is particularly useful in the development of photoswitchable materials and in studying receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxyazobenzene: Lacks the hexyloxy groups, making it less hydrophobic.
4,4’-Dimethoxyazoxybenzene: Contains methoxy groups instead of hexyloxy groups, resulting in different solubility and reactivity.
4,4’-Dibutoxyazoxybenzene: Has butoxy groups, which affect its physical and chemical properties compared to the hexyloxy derivative.
Uniqueness
4,4’-Dihexyloxyazoxybenzene is unique due to its hexyloxy groups, which impart specific hydrophobic characteristics and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSINRMEBHRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-42-0 | |
Record name | 4,4'-Dihexyloxyazoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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